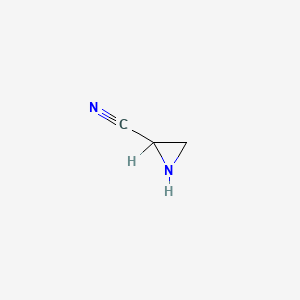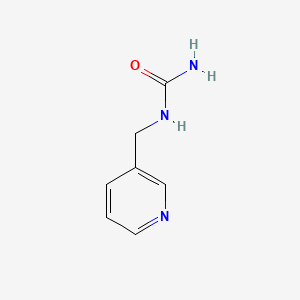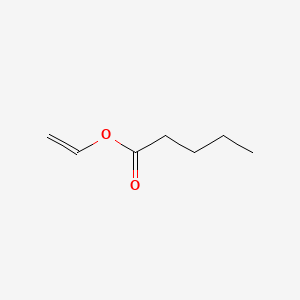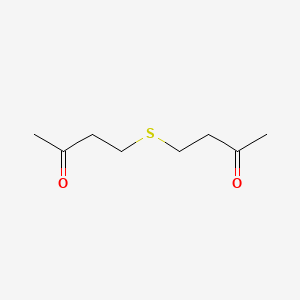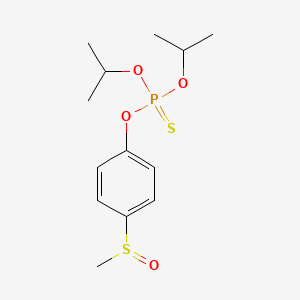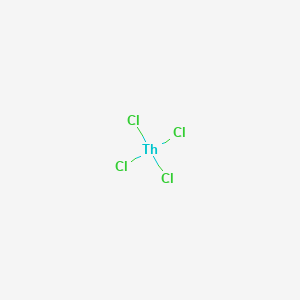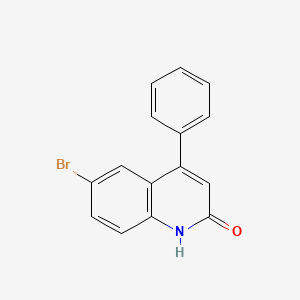
6-bromo-4-phenyl-1H-quinolin-2-one
Übersicht
Beschreibung
6-bromo-4-phenyl-1H-quinolin-2-one is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of scientific research. This compound is also known as 6-bromo-4-phenylquinolin-2(1H)-one or 6-bromo-4-phenylquinolin-2-one.
Wissenschaftliche Forschungsanwendungen
Inhibition of Steroid 5alpha Reductases
A study by Baston, Palusczak, and Hartmann (2000) explored the synthesis of various 6-substituted 1H-quinolin-2-ones, including 6-bromo-4-phenyl-1H-quinolin-2-one, and evaluated their effectiveness as inhibitors of steroid 5alpha reductases. These compounds, particularly those with certain N,N-dialkylamide substituents, showed competitive inhibition patterns against the human type 2 isozyme of this enzyme, which is involved in steroid metabolism (Baston, Palusczak, & Hartmann, 2000).
Antimicrobial and Antimalarial Agents
Parthasaradhi et al. (2015) conducted research on derivatives of 6-bromo-4-phenyl-1H-quinolin-2-one, focusing on their potential as antimicrobial and antimalarial agents. Their study synthesized novel compounds and tested them against various microorganisms and Plasmodium falciparum, a parasite responsible for malaria. This highlights the potential application of these compounds in treating infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Anticancer Properties
Köprülü, Ökten, Tekin, and Çakmak (2018) investigated the anticancer potential of various quinoline derivatives, including 6-bromo-4-phenyl-1H-quinolin-2-one. Their research focused on the antiproliferative activity of these compounds against different cancer cell lines. Certain derivatives demonstrated significant antiproliferative activity, suggesting their potential use in cancer treatment (Köprülü, Ökten, Tekin, & Çakmak, 2018).
Synthesis and Chemical Properties
Jin et al. (2019) and other researchers have explored the synthesis and chemical properties of quinoline derivatives, including 6-bromo-4-phenyl-1H-quinolin-2-one. Their work contributes to the understanding of the synthesis processes and chemical behaviors of these compounds, which is crucial for their application in various scientific fields (Jin, Yang, Song, Bai, Yang, Ding, & Xiao, 2019).
Anti-platelet Activity
Research by Margariti et al. (2020) on rhodium(III) complexes containing 6-bromo-4-phenyl-1H-quinolin-2-one derivatives demonstrated their potential anti-platelet activity. This indicates the possible therapeutic applications of these compounds in treating conditions related to blood coagulation and inflammation (Margariti, Papakonstantinou, Stamatakis, Demopoulos, Schnakenburg, Andreopoulou, Giannopoulos, Kallitsis, & Philippopoulos, 2020).
Eigenschaften
IUPAC Name |
6-bromo-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZOFVAFTZRSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354211 | |
| Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-phenyl-1H-quinolin-2-one | |
CAS RN |
178490-58-9 | |
| Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



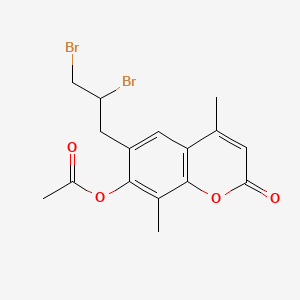
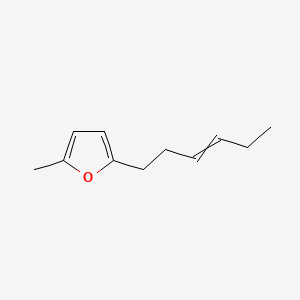
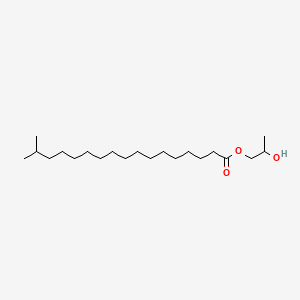
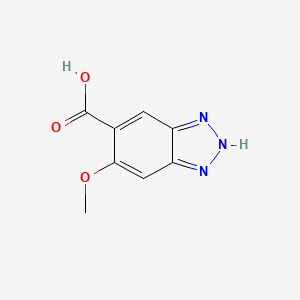
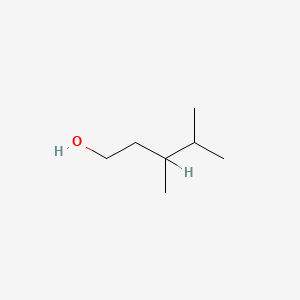
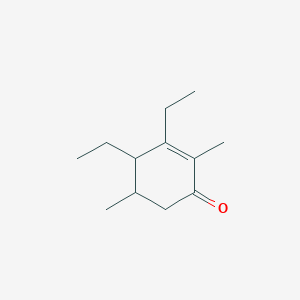
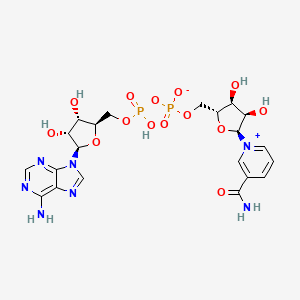
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)
